1H-Pyrazolo[3,4-c]pyridin-3(2H)-one
Overview
Description
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its fused pyrazole and pyridine rings, which contribute to its unique chemical properties and biological activities. The structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for the development of therapeutic agents.
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one involves several synthetic routes and reaction conditions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles can yield pyrazolo[3,4-c]pyridine analogues with high enantioselectivity . Additionally, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds can be achieved through protection-group and N-alkylation reactions, tandem borylation, and Suzuki–Miyaura cross-coupling .
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, tandem borylation and Suzuki–Miyaura cross-coupling can introduce various substituents at specific positions on the pyrazolo[3,4-c]pyridine scaffold .
Scientific Research Applications
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound serves as a valuable scaffold for the development of therapeutic agents targeting various diseases. For instance, it has been explored as a potential agonist for peroxisome proliferator-activated receptor α (PPARα), which is involved in regulating fatty acid metabolism and treating dyslipidemia .
In addition to its medicinal applications, this compound is used in chemical research for the development of new synthetic methodologies and the study of reaction mechanisms
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, as a PPARα agonist, it binds to the ligand-binding domain of the receptor, inducing a conformational change in helix 12 (H12) and organizing the AF-2 surface to accommodate a transcriptional coactivator . This interaction leads to the activation of target genes involved in lipid and glucose metabolism, adipogenesis, and inflammation.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one can be compared with other similar compounds, such as 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[4,3-c]pyridine. These compounds share a similar fused ring structure but differ in the position and nature of their substituents. The unique structural features of this compound, such as its specific substitution patterns and functional groups, contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1,2-dihydropyrazolo[3,4-c]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-4-1-2-7-3-5(4)8-9-6/h1-3H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMFSEBVEVMFJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342805 | |
Record name | 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53975-70-5 | |
Record name | 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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